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Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-YL)ethanone

Cat. No.: B063808

An In-Depth Technical Guide on the Physical Characteristics of 1-(3-Nitropyridin-2-
yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)ethanone is a pyridyl ketone derivative whose structural features—a
pyridine ring, a nitro group, and a ketone functional group—make it a compound of significant
interest in synthetic and medicinal chemistry. As a versatile building block, a thorough
understanding of its physical and spectroscopic properties is paramount for its effective use in
research and development. This guide provides a comprehensive technical overview of the key
physical characteristics of 1-(3-Nitropyridin-2-yl)ethanone, presenting both reported data and
standardized protocols for its empirical determination. The methodologies are explained with an
emphasis on the underlying scientific principles to ensure robust and reproducible
characterization, empowering researchers to confidently integrate this compound into their
discovery workflows.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its precise
identity and fundamental properties. These data points are critical for everything from
stoichiometric calculations to regulatory documentation.
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1-(3-Nitropyridin-2-yl)ethanone is identified by the CAS Number 194278-44-9.[1][2] Its
structure consists of a pyridine ring substituted with a nitro group at the 3-position and an acetyl
group at the 2-position. The electron-withdrawing nature of both the nitro group and the
pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

Table 1: Core Chemical and Physical Properties

Property Value Source(s)
CAS Number 194278-44-9 [1][2]
Molecular Formula C7HeN20s3 [1112]
Molecular Weight 166.13 g/mol [1][2]
Appearance White to light yellow solid [1]

Boiling Point 288.9 £ 20.0 °C (Predicted) [1]

Density 1.318 + 0.06 g/cm? (Predicted) [1]

pKa -1.92 + 0.10 (Predicted) [1]

1-(3-nitro-2-pyridyl)ethanone,
Synonyms 1-(3-nitropyridin-2-yl)ethan-1- [1]

one

Thermophysical Characterization: Melting Point

The melting point is a crucial physical constant that serves as a primary indicator of a
compound's purity. A sharp melting range typically signifies high purity, whereas a broad and
depressed range suggests the presence of impurities. While a specific experimental melting
point for 1-(3-Nitropyridin-2-yl)ethanone is not widely reported in the literature, its
determination is a straightforward and essential characterization step.

Protocol 1: Melting Point Determination via Capillary
Method

This protocol describes the standard and reliable method for determining the melting point of a
solid crystalline compound.
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Rationale: The capillary method provides a controlled and reproducible environment for heating
a small sample. The packed crystalline lattice requires a specific amount of thermal energy to
break down into a liquid state. Impurities disrupt this lattice, requiring less energy and causing
melting to occur over a wider temperature range.

Step-by-Step Methodology:

o Sample Preparation: Ensure the 1-(3-Nitropyridin-2-yl)ethanone sample is completely dry
and finely powdered. A solvent-free sample is critical for accuracy.

o Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a
height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

 Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
e Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range.

o Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below
the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

e Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes liquid (Tz). The melting range is reported as
T1-Ta.

Load Capillary Tube New Sample _(* Rapid Scan | New Sample [ Slow Scan Report Range
(Dry & Powder &\mp\e)—»[ @ mm )—»[p\ace in Apparalusngb (Approx. W) —New Sample (@2 Cimin) Record Ta (First Liquid) |—{ Record T (All Liquid) prin

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a
molecule. Each method provides a unique piece of the structural puzzle, and together they
offer definitive proof of identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

IH NMR: Proton NMR provides information on the number, connectivity, and chemical
environment of hydrogen atoms. For 1-(3-Nitropyridin-2-yl)ethanone, the reported H NMR
data in deuterochloroform (CDCIs) provides a clear signature.[1]

Table 2: Reported *H NMR Spectral Data

Chemical Shift o . Coupling .

Multiplicity Integration Assignment
(0) Constant (J)

) -CHs (Acetyl
2.73 ppm Singlet (s) 3H N/A
group)

Doublet of H-5 (Pyridine
7.60 ppm 1H 8.3,48Hz ]

doublets (dd) ring)

Doublet of H-4 (Pyridine
8.23 ppm 1H 8.3,1.5Hz )

doublets (dd) ring)

Doublet of H-6 (Pyridine
8.83 ppm 1H 4.8,1.5Hz ]

doublets (dd) ring)

Interpretation:

e The singlet at 2.73 ppm corresponds to the three equivalent protons of the acetyl methyl
group, which has no adjacent protons to couple with.

e The three distinct signals in the aromatic region (7.60-8.83 ppm) confirm the three protons
on the substituted pyridine ring. The splitting patterns (doublet of doublets) and coupling
constants are consistent with the proposed substitution pattern.
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Caption: Structure with *H NMR assignments.

13C NMR: Carbon NMR would further confirm the structure by identifying all unique carbon
environments. While specific data is not readily available, one would expect signals
corresponding to the methyl carbon, the carbonyl carbon, and the five distinct carbons of the
pyridine ring.

Protocol 2: Acquisition of NMR Spectra

Rationale: This protocol ensures the acquisition of high-resolution spectra suitable for
unambiguous structural confirmation. The choice of solvent is critical; the compound must be
soluble, and the solvent's signals should not interfere with key analyte signals.

Step-by-Step Methodology:

o Sample Preparation: Dissolve ~5-10 mg of 1-(3-Nitropyridin-2-yl)ethanone in ~0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
0.00 ppm), if not already present in the solvent.

 Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal
of the solvent and shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz,
16-32 scans, appropriate pulse width and relaxation delay).

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence (e.g., 100 MHz, 1024-4096 scans).
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o Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate
the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Expected Absorptions: Based on the structure of 1-(3-Nitropyridin-2-yl)ethanone, the IR
spectrum should exhibit several key absorption bands. By analogy to similar structures like 1-
(3-nitrophenyl)ethanone, we can predict the approximate regions for these vibrations.[3][4]

e ~1700 cm~1: A strong, sharp peak for the C=0 (carbonyl) stretch of the ketone.

e ~1530 cm~t and ~1350 cm~1: Two strong peaks corresponding to the asymmetric and
symmetric N-O stretching of the nitro group (NO2), respectively.

e ~1600-1450 cm~1: Multiple bands for the C=C and C=N stretching vibrations within the
pyridine ring.

e ~3100-3000 cm~1: Weak to medium peaks for the aromatic C-H stretching.

e ~2950-2850 cm~1: Weak peaks for the aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information
through analysis of fragmentation patterns.

Rationale: Under electron ionization (El), a molecule is fragmented into characteristic pieces.
Analyzing the mass-to-charge ratio (m/z) of these fragments allows a chemist to deduce the
original structure.

Expected Fragmentation:

e Molecular lon (M+): A peak at m/z = 166, corresponding to the intact molecule's mass.
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e [M-15]*: Loss of a methyl radical (*CHs) from the acetyl group, resulting in a peak at m/z =
151.

e [M-43]*: A prominent peak from the loss of the acetyl radical (*COCH?3), resulting in a
fragment at m/z = 123. This corresponds to the 3-nitropyridinyl cation.

» Further Fragmentation: Subsequent loss of NO2z (46 Da) or NO (30 Da) from the fragments.

[C7HeN20s]*
m/z = 166
(Molecular lon)

- *CHs - *COCHs (major)

[CeH3N20s]* [CsH3N20]*
m/z = 151 m/z =123

Click to download full resolution via product page

Caption: Proposed primary fragmentation pathways in EI-MS.

Safety and Handling

Proper handling and storage are essential for ensuring laboratory safety and maintaining the
integrity of the compound.

GHS Hazard Information: 1-(3-Nitropyridin-2-yl)ethanone is classified with the GHS07
pictogram (Exclamation Mark), indicating potential hazards.[1]

Table 3: GHS Safety Information
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Category Information

Signal Word Warning

H302: Harmful if swallowed. H315: Causes skin
Hazard Statements irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray.
] P305+P351+P338: IF IN EYES: Rinse
Precautionary Statements ] ) ]
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Storage and Handling Recommendations:

o Storage: The compound should be stored in a tightly sealed container under an inert
atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[1][2]

o Handling: Use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid
inhalation of dust.[5]

Conclusion

This technical guide has detailed the essential physical and spectroscopic characteristics of 1-
(3-Nitropyridin-2-yl)ethanone. The combination of its known properties and the standardized
protocols provided herein equips researchers with the necessary knowledge for its confident
identification, purity assessment, and safe handling. A thorough characterization, as outlined, is
the cornerstone of reproducible and reliable scientific research, enabling the successful
application of this valuable chemical building block in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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